molecular formula C17H14ClN3O3 B2873259 N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 958710-50-4

N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Cat. No.: B2873259
CAS No.: 958710-50-4
M. Wt: 343.77
InChI Key: SATCKBIDTXUGQJ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide typically involves multiple steps, starting with the reaction of 3-chlorobenzylamine with chloroacetyl chloride to form N-(3-chlorophenyl)methyl chloroacetamide. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is studied for its potential biological activities, such as antimicrobial and antitumor properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its ability to interact with specific biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-[(3-chlorophenyl)methyl]acetamide

  • 2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

  • 3-chlorobenzylamine

Uniqueness: N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. This combination of properties makes it distinct from other similar compounds, allowing for a wider range of applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-12-5-3-4-11(8-12)9-19-15(22)10-21-16(23)13-6-1-2-7-14(13)20-17(21)24/h1-8H,9-10H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATCKBIDTXUGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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